molecular formula C16H9Cl2NO2 B138350 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 126088-20-8

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No. B138350
M. Wt: 318.2 g/mol
InChI Key: ICGJQZNTTPOWLN-UHFFFAOYSA-N
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Description

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 126088-20-8 . It has a molecular weight of 318.16 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid”, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” includes a quinoline scaffold with chlorine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position .


Physical And Chemical Properties Analysis

“6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a solid at ambient temperature . Its boiling point is 288 .

Scientific Research Applications

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown promising results in anticancer research. A study by Bhatt et al. (2015) demonstrated the synthesis of various quinoline-4-carboxylic acid derivatives, which exhibited significant anticancer activity, particularly against MCF-7 and HEK-293 cell lines. These compounds were synthesized using microwave irradiation, which resulted in shorter reaction times and higher yields. The study emphasizes the potential of these derivatives as novel anticancer agents, particularly as inhibitors of human topoisomerase II alpha (hTopoIIα) (Bhatt, Agrawal, & Patel, 2015).

Antimalarial Activity

Quinoline derivatives have also been explored for their antimalarial properties. Görlitzer et al. (2006) synthesized a series of chlorothieno[3,4-c]quinoline derivatives and tested them for in vitro antimalarial activity. The study found that certain compounds exhibited significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating the potential of these derivatives in antimalarial drug development (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

Photovoltaic Properties

Research by Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives, specifically their application in organic-inorganic photodiode fabrication. The study highlighted the impact of chlorophenyl substitution on the diode parameters, demonstrating the potential of these compounds in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of quinoline derivatives are crucial for understanding their properties and potential applications. A study by Padalkar and Sekar (2014) involved the synthesis of quinoline derivatives containing benzimidazole and benzothiazole moieties, with an emphasis on their photophysical behaviors in different solvents. This research contributes to the understanding of the structural and functional diversity of quinoline derivatives (Padalkar & Sekar, 2014).

properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJQZNTTPOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347989
Record name 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

CAS RN

126088-20-8
Record name 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DB Patel, DP Rajani, SD Rajani… - Journal of Heterocyclic …, 2020 - Wiley Online Library
P‐Toluenesulfonic acid, being an efficient, nonhazardous, and fast accessible organocatalyst, was used for the preparation of quinoline‐4‐carboxylic acid derivatives via a one‐pot …
Number of citations: 14 onlinelibrary.wiley.com
KA Metwally, LM Abdel-Aziz, ESM Lashine… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones was synthesized using an appropriate synthetic route. All the target compounds were evaluated for their in vitro …
Number of citations: 168 www.sciencedirect.com
K Metwally, H Pratsinis, D Kletsas - Medicinal Chemistry Research, 2015 - Springer
As a continuation of our efforts to optimize the antimitotic effect of our pyrimido[4,5-c]quinolin-1(2H)-one scaffold, we were interested in exploring the SAR of substituents at position 3 of …
Number of citations: 2 link.springer.com

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